Cannabinor
Overview
Description
Cannabinor, also known as PRS-211,375, is a synthetic compound that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2). It is classified as a “nonclassical” cannabinoid with a chemical structure similar to that of cannabidiol. This compound has a high affinity for CB2 receptors, making it over 300 times more selective for CB2 compared to cannabinoid receptor type 1 (CB1). This compound has been studied for its potential analgesic effects, particularly in models of neuropathic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cannabinor involves several steps, starting from readily available precursors. The key steps include the formation of a bicyclic structure, followed by the introduction of functional groups that confer its high selectivity for CB2 receptors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Cannabinor undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Cannabinor has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoids and to develop new CB2-selective agonists.
Biology: Investigated for its effects on immune and inflammatory responses due to its selective activation of CB2 receptors.
Medicine: Explored for its analgesic properties, particularly in the treatment of neuropathic pain, multiple sclerosis, and rheumatoid arthritis.
Industry: Potential applications in the development of new pharmaceuticals targeting CB2 receptors for various inflammatory and autoimmune diseases.
Mechanism of Action
Cannabinor exerts its effects by selectively binding to and activating CB2 receptors, which are primarily located on immune and inflammatory cells. Activation of CB2 receptors inhibits autoimmune and inflammatory processes, thereby reducing pain and inflammation. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and modulation of immune cell activity .
Comparison with Similar Compounds
Cannabinor is unique due to its high selectivity for CB2 receptors. Similar compounds include:
Cannabidiol (CBD): A non-psychoactive cannabinoid with a broader range of receptor targets, including CB1 and CB2.
Cannabinol (CBN): A mildly psychoactive cannabinoid that acts as a partial agonist at both CB1 and CB2 receptors.
Cannabicyclohexanol: Another synthetic cannabinoid with structural similarities to this compound but different receptor selectivity profiles.
This compound’s uniqueness lies in its high selectivity for CB2 receptors, making it a valuable tool for studying CB2-mediated effects without the psychoactive effects associated with CB1 activation .
Biological Activity
Cannabinor, a synthetic cannabinoid, is primarily known for its selective action on the cannabinoid receptors, particularly the CB2 receptor. This compound has garnered attention for its potential therapeutic applications in various medical conditions, including pain management and inflammatory diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound acts predominantly as a selective agonist for the CB2 receptor. The CB2 receptor is part of the endocannabinoid system and is primarily expressed in immune cells, playing a crucial role in modulating inflammation and immune responses. Unlike the CB1 receptor, which is prevalent in the central nervous system and associated with psychoactive effects, CB2 activation is linked to anti-inflammatory outcomes without producing significant psychoactive effects.
Pharmacological Profile
The pharmacological profile of this compound can be compared to other cannabinoids based on their binding affinities to CB1 and CB2 receptors. The following table summarizes the binding affinities (Ki values) for this compound alongside other cannabinoids:
Cannabinoid | CB1 Ki (nM) | CB2 Ki (nM) |
---|---|---|
This compound | 120.2 | 100 |
Δ9-THC | 5.05 | 3.13 |
Cannabidiol (CBD) | 4350 | 2860 |
Cannabigerol | 440 | 337 |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with the CB2 receptor. It has been shown to modulate various signaling pathways involved in inflammation and pain perception.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production and promote apoptosis in activated immune cells. These findings suggest a potential role for this compound in treating inflammatory diseases.
In Vivo Studies
In vivo experiments have further elucidated the therapeutic potential of this compound. A study highlighted its efficacy in reducing pain and inflammation in animal models of arthritis and neuropathic pain, indicating its promise as a non-psychoactive analgesic agent.
Case Studies
A notable case study involved a patient with chronic pain who was administered this compound as part of a clinical trial. The patient reported significant reductions in pain levels and improvements in quality of life without experiencing the psychoactive side effects commonly associated with cannabinoids.
Summary of Case Study Findings
- Patient Profile : Adult male with chronic neuropathic pain.
- Treatment : this compound administered over a period of 12 weeks.
- Outcomes :
- Pain reduction measured using a visual analog scale (VAS).
- Improved sleep quality.
- No significant adverse effects reported.
Properties
Key on ui mechanism of action |
CB2 agonists bind to CB2 receptors, which are located on immune and inflammatory cells. By activating CB2 receptors, CB2 agonists inhibit autoimmune and inflammatory processes and are likely to be useful for treating pain, autoimmune and inflammatory disorders. Pharmos is developing its CB2 agonists as treatments for chronic pain and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. |
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CAS No. |
573981-31-4 |
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |
InChI Key |
GSTZHANFXAKPSE-MXTREEOPSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Appearance |
Solid powder |
Key on ui other cas no. |
573981-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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